molecular formula C16H24F6N3PRu- B11927624 Tris(acetonitrile)pentamethylcyclopentadienylruthenium(i)hexafluorophosphate

Tris(acetonitrile)pentamethylcyclopentadienylruthenium(i)hexafluorophosphate

Cat. No.: B11927624
M. Wt: 504.4 g/mol
InChI Key: AXRHZTMSCBROMS-UHFFFAOYSA-N
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Description

Tris(acetonitrile)pentamethylcyclopentadienylruthenium(i)hexafluorophosphate is an organoruthenium compound. It is widely used as a homogeneous catalyst in organic synthesis. This compound is known for its ability to facilitate various chemical reactions, including hydrosilylation of alkynes, cyclotrimerization of alkynes, cycloaddition reactions, and carbon-carbon or carbon-heteroatom bond-forming reactions .

Preparation Methods

The synthesis of Tris(acetonitrile)pentamethylcyclopentadienylruthenium(i)hexafluorophosphate involves the reaction of pentamethylcyclopentadienylruthenium chloride with acetonitrile in the presence of hexafluorophosphoric acid. The reaction is typically carried out under an inert atmosphere to prevent oxidation and degradation of the product. The resulting compound is then purified through recrystallization .

Chemical Reactions Analysis

Tris(acetonitrile)pentamethylcyclopentadienylruthenium(i)hexafluorophosphate undergoes several types of chemical reactions, including:

    Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond, such as an alkyne.

    Cyclotrimerization: This reaction involves the formation of a six-membered ring from three alkyne molecules.

    Cycloaddition: This reaction involves the addition of two or more unsaturated molecules to form a cyclic product.

Scientific Research Applications

Tris(acetonitrile)pentamethylcyclopentadienylruthenium(i)hexafluorophosphate has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of Tris(acetonitrile)pentamethylcyclopentadienylruthenium(i)hexafluorophosphate involves the coordination of the ruthenium center with the reactant molecules. This coordination activates the reactants, facilitating the desired chemical transformation. The compound’s catalytic activity is attributed to the unique electronic and steric properties of the pentamethylcyclopentadienyl and acetonitrile ligands, which stabilize the reactive intermediates and transition states .

Comparison with Similar Compounds

Tris(acetonitrile)pentamethylcyclopentadienylruthenium(i)hexafluorophosphate can be compared with other similar compounds, such as:

    Tris(acetonitrile)cyclopentadienylruthenium(ii)hexafluorophosphate: This compound has a similar structure but lacks the pentamethyl groups on the cyclopentadienyl ring.

    Pentamethylcyclopentadienyltris(acetonitrile)ruthenium(ii)hexafluorophosphate: This compound has a similar structure but with a different oxidation state of ruthenium.

The uniqueness of this compound lies in its ability to stabilize reactive intermediates and transition states, making it a highly effective catalyst for various chemical reactions .

Properties

Molecular Formula

C16H24F6N3PRu-

Molecular Weight

504.4 g/mol

IUPAC Name

acetonitrile;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate

InChI

InChI=1S/C10H15.3C2H3N.F6P.Ru/c1-7-6-10(4,5)9(3)8(7)2;3*1-2-3;1-7(2,3,4,5)6;/h1-5H3;3*1H3;;/q-1;;;;-1;+1

InChI Key

AXRHZTMSCBROMS-UHFFFAOYSA-N

Canonical SMILES

CC#N.CC#N.CC#N.CC1=[C-]C(C(=C1C)C)(C)C.F[P-](F)(F)(F)(F)F.[Ru+]

Origin of Product

United States

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